molecular formula C15H14F3NO B3169397 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 937596-50-4

2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3169397
CAS No.: 937596-50-4
M. Wt: 281.27 g/mol
InChI Key: UOITXKZEDUPSEZ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline (CAS: 937596-50-4) is a substituted aniline derivative with the molecular formula C₁₅H₁₄F₃NO and a molecular weight of 281.27 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 5-position of the aniline ring and a 2,5-dimethylphenoxy substituent at the 2-position. The compound’s electron-withdrawing -CF₃ group and bulky phenoxy substituent influence its chemical reactivity, making it a candidate for pharmaceutical intermediates or agrochemical synthesis .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-13-6-5-11(8-12(13)19)15(16,17)18/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOITXKZEDUPSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2,5-dimethylphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 2,5-dimethylphenyl halide.

    Nucleophilic Substitution: The phenyl halide is then subjected to a nucleophilic substitution reaction with aniline in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired phenoxy aniline compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves several methods including:

  • Nucleophilic Substitution : The trifluoromethyl group enhances electrophilicity, allowing for nucleophilic attack by amines or alcohols.
  • Radical Reactions : The compound can participate in radical reactions due to the stability provided by the trifluoromethyl group.

a. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact selectively with various enzymes, making it a candidate for drug development.

  • Case Study : Research has shown that derivatives of this compound exhibit inhibitory effects on specific kinases involved in cancer pathways, suggesting its potential as an anticancer agent.

b. Receptor Binding Studies

The unique structure of this compound facilitates binding to specific receptors, which can be exploited in pharmacological studies.

  • Example : Studies have indicated that the compound can bind to serotonin receptors, influencing neurotransmitter activity and potentially leading to therapeutic applications in mood disorders.

a. Development of Functional Materials

Due to its chemical stability and reactivity, this compound is utilized in the synthesis of advanced materials.

  • Application : It is used as a building block in the creation of polymers with enhanced thermal and chemical resistance.
Application AreaDescription
Enzyme InhibitionInvestigated for potential anticancer properties through kinase inhibition.
Receptor BindingExplored for binding to serotonin receptors affecting neurotransmitter action.
Functional MaterialsUsed in synthesizing polymers with improved stability and reactivity.

Environmental Applications

The compound's properties make it suitable for environmental applications such as:

  • Pesticide Development : Its structural characteristics can enhance the efficacy and selectivity of agrochemicals.

Case Study : Research has demonstrated that formulations containing this compound show improved activity against specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline (CAS: 946728-02-5)

  • Key Differences: The phenoxy substituent has 2,3-dimethyl groups instead of 2,5-dimethyl.
  • Molecular Weight: Identical (281.27 g/mol) due to the same formula (C₁₅H₁₄F₃NO) .
  • Synthesis : Likely synthesized via similar nitro reduction or Ullmann coupling pathways, as seen in related aniline derivatives (e.g., describes nitro-to-amine reduction using SnCl₂) .

5-Chloro-2-(2,5-dimethylphenoxy)aniline (CAS: 893751-04-7)

  • Key Differences : Replaces the -CF₃ group with a chlorine atom at the 5-position.
  • Molecular Weight : 247.72 g/mol, significantly lower due to the absence of the -CF₃ group .
  • Reactivity : The chlorine atom may enhance electrophilic substitution reactivity compared to the electron-deficient -CF₃ analogue .

Nitro- and Trifluoromethyl-Substituted Analogues

4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS: 167415-22-7)

  • Structure: Features a nitro (-NO₂) group at the 2-position and -CF₃ at the 5-position.
  • Molecular Weight : 240.56 g/mol .
  • Applications : Nitro groups are intermediates for further reduction to amines (e.g., via SnCl₂-mediated reactions, as in ) .

5-(2-Methoxyethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

  • Structure : Incorporates a boronate ester and methoxyethoxy group, enabling Suzuki-Miyaura cross-coupling reactions .
  • Synthesis : Prepared via palladium-catalyzed borylation (e.g., using Pd(OAc)₂ and dioxaborolane reagents) .

Pharmacologically Relevant Derivatives

2-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-N-(p-tolyl)aniline

  • Structure : Combines a pyridine ring with -CF₃ and ethyl-aniline linkages.
  • Synthesis : Utilizes copper(I)-catalyzed coupling (e.g., CuI with pyrrole-2-carboxylate) .
  • Applications : Demonstrates the role of -CF₃ in enhancing lipophilicity and metabolic stability in drug candidates .

5-(2-Methoxyethoxy)-2-[5-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-(trifluoromethyl)aniline

  • Structure : Contains a pyrimidine ring and dual -CF₃ groups.
  • LCMS Data : m/z 861.4 [M+H]⁺, indicating high molecular complexity .

Comparative Analysis Table

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Reactivity/Applications References
2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline 2,5-dimethylphenoxy, 5-CF₃ 281.27 Pharmaceutical intermediate
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline 2,3-dimethylphenoxy, 5-CF₃ 281.27 Steric isomer for binding studies
5-Chloro-2-(2,5-dimethylphenoxy)aniline 2,5-dimethylphenoxy, 5-Cl 247.72 Electrophilic substitution candidate
4-Chloro-2-nitro-5-(trifluoromethyl)aniline 2-NO₂, 4-Cl, 5-CF₃ 240.56 Reduction to amine intermediates
Boronate ester derivative () Boronate, methoxyethoxy, 5-CF₃ N/A Cross-coupling reactions

Key Findings

Substituent Position Matters: The 2,5-dimethylphenoxy group in the target compound provides distinct steric and electronic properties compared to 2,3-dimethyl isomers .

-CF₃ vs. -Cl : The -CF₃ group increases electron-withdrawing effects, reducing nucleophilic reactivity compared to -Cl analogues .

Synthetic Flexibility : Nitro precursors (e.g., ) enable modular synthesis, while boronate esters () expand utility in cross-coupling chemistry .

Biological Activity

The compound 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline is an aromatic amine characterized by a trifluoromethyl group at the 5-position and a dimethylphenoxy group at the 2-position. Its unique structure suggests potential biological activities, particularly in pharmaceutical and agrochemical applications. This article explores its biological activity, synthesizing data from various research studies and case reports.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies on derivatives of trifluoromethyl anilines have shown promising results against various cancer cell lines. A notable study found that aniline derivatives with similar substituents demonstrated potent antiproliferative effects against HeLa and A549 cells, with IC50 values ranging from 0.75 to 1.02 μM .

The mechanism of action for compounds related to this compound often involves the inhibition of tubulin polymerization. This was highlighted in a study where certain derivatives inhibited tubulin assembly significantly more than established agents like combretastatin A-4 (CA-4), suggesting that these compounds may induce cell cycle arrest and apoptosis through microtubule disruption .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the position and nature of substituents on the aromatic ring are critical for biological activity. For example, variations in substituents at the 2 and 5 positions of the aniline scaffold have been shown to affect agonist potency at serotonin receptors, suggesting that similar modifications could enhance the efficacy of this compound .

Table 1: Biological Activity of Related Compounds

Compound NameIC50 (μM)Target Cell LineMechanism of Action
2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline0.75HeLaInhibition of tubulin polymerization
Compound A (similar structure)1.02A549Microtubule disruption
Compound B (trifluoromethyl derivative)0.91MDA-MB-231Apoptosis via mitochondrial pathway

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
2DimethylIncreased lipophilicity
5TrifluoromethylEnhanced receptor binding
4HalogenPotent antiproliferative

Case Study 1: Antiproliferative Effects

A recent study focused on a series of anilino-triazolo-pyrimidine derivatives showed that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative activity against cancer cell lines such as HeLa and A549 . The study emphasized the significance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Microtubule Interaction

Another investigation revealed that specific derivatives caused significant inhibition of tubulin polymerization, leading to G2/M phase arrest in cancer cells. This finding supports the potential use of similar compounds as anticancer agents targeting microtubule dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline
Reactant of Route 2
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2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline

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